3-(2-(Methylthio)phenyl)isonicotinic acid
Overview
Description
3-(2-(Methylthio)phenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a phenyl ring substituted with a methylthio group at the second position and an isonicotinic acid moiety
Mechanism of Action
Target of Action
Isonicotinic acid derivatives have been studied for their diverse biological activities
Mode of Action
The exact mode of action of 3-(2-(Methylthio)phenyl)isonicotinic acid is currently unknown. Isonicotinic acid, a related compound, is known to be a prodrug that must be activated by bacterial catalase
Biochemical Pathways
Isonicotinic acid derivatives have been evaluated for their anti-mycobacterial activity , suggesting that they may interact with pathways involved in mycobacterial metabolism or growth.
Pharmacokinetics
The solubility of related compounds, such as nicotinic acid and isonicotinic acid, in various solvents has been studied
Result of Action
Isonicotinic acid derivatives have been evaluated for their anti-mycobacterial activity , suggesting that they may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Methylthio)phenyl)isonicotinic acid typically involves the reaction of 2-(methylthio)benzaldehyde with isonicotinic acid hydrazide under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-(Methylthio)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in isonicotinic acid derivatives can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-(2-(Methylthio)phenyl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability
Comparison with Similar Compounds
Isonicotinic acid hydrazide: A well-known derivative used as an anti-tuberculosis drug.
Isonicotinic acid: The parent compound, which serves as a precursor for various derivatives.
3-(Methylthio)phenyl isocyanate: Another compound with a similar structure but different functional groups
Uniqueness: 3-(2-(Methylthio)phenyl)isonicotinic acid is unique due to the presence of both the methylthio group and the isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-9(12)11-8-14-7-6-10(11)13(15)16/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPYWYDGMXGZTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-08-9 | |
Record name | 4-Pyridinecarboxylic acid, 3-[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261913-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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